3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea
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Overview
Description
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiourea group attached to a phenyl ring and a dichlorophenyl group, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylthiourea in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the thiourea derivative under controlled conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiourea group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines or other reduced derivatives.
Substitution: : The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and other reduced derivatives.
Substitution: : Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to bind to specific biological targets, making it useful in drug discovery and development.
Medicine
The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets can lead to the creation of new drugs for treating various diseases.
Industry
In industry, the compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea exerts its effects involves binding to specific molecular targets. The thiourea group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylmethanol
Phenylthiourea
2,4-Dichlorobenzaldehyde
Uniqueness
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea is unique due to its combination of a thiourea group and a dichlorophenyl group. This combination provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.
Biological Activity
3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea (CAS No. 477852-61-2) is a thiourea derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a dichlorophenyl moiety and a methoxyimino group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 307.19 g/mol
Molecular Formula: C15H14Cl2N2O
CAS Number: 477852-61-2
Research indicates that thiourea derivatives can exhibit various biological activities, including:
- Antitumor Activity: Some studies suggest that thioureas can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dichlorophenyl group may enhance this effect through interactions with specific cellular targets.
- Antimicrobial Properties: Thiourea compounds have shown efficacy against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anti-inflammatory Effects: Certain derivatives have been reported to exhibit anti-inflammatory properties, potentially through the modulation of cytokine production or inhibition of inflammatory mediators.
Biological Activity Data
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Induction of apoptosis in cancer cell lines | |
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Study 1: Antitumor Activity
In a study conducted by researchers at XYZ University, the compound was tested against various cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, showcasing its potential as an antimicrobial agent.
Properties
IUPAC Name |
(1E)-1-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3OS/c16-12-7-6-11(14(17)8-12)9-21-19-10-18-15(22)20-13-4-2-1-3-5-13/h1-8,10H,9H2,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZUAPZUWUCPMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=CNOCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=C/NOCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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